molecular formula C24H16N4Na2O8S3 B12672261 2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt CAS No. 93920-33-3

2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt

Cat. No.: B12672261
CAS No.: 93920-33-3
M. Wt: 630.6 g/mol
InChI Key: ULSNVBDEHUWTEE-UHFFFAOYSA-L
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Description

2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is a complex organic compound with the chemical formula C24H16N4Na2O8S3. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt typically involves the diazotization of 4-aminophenol followed by coupling with 2,2’-thiobis(5-aminobenzenesulphonic) acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is unique due to its dual azo and sulfonic acid functionalities, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial and research applications .

Properties

CAS No.

93920-33-3

Molecular Formula

C24H16N4Na2O8S3

Molecular Weight

630.6 g/mol

IUPAC Name

disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate

InChI

InChI=1S/C24H18N4O8S3.2Na/c29-19-7-1-15(2-8-19)25-27-17-5-11-21(23(13-17)38(31,32)33)37-22-12-6-18(14-24(22)39(34,35)36)28-26-16-3-9-20(30)10-4-16;;/h1-14,29-30H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

ULSNVBDEHUWTEE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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